Boc-D-Arg(Mts)-OH
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Overview
Description
Boc-D-Arg(Mts)-OH is an organic compound with a complex structure. It is a derivative of D-ornithine, an amino acid that plays a role in the urea cycle. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Arg(Mts)-OH typically involves multiple steps The process begins with the protection of the amino group of D-ornithine using a tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Arg(Mts)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the protective groups.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the free amino group .
Scientific Research Applications
Boc-D-Arg(Mts)-OH is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D-Arg(Mts)-OH involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The imino linkage and sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine
- N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-D-ornithine
Uniqueness
Compared to similar compounds, Boc-D-Arg(Mts)-OH has a unique combination of functional groups that confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H32N4O6S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m1/s1 |
InChI Key |
QXWQVNSGMVITAR-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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